molecular formula C13H13NO2 B8667460 Ethyl 5-Amino-2-naphthoate

Ethyl 5-Amino-2-naphthoate

Cat. No. B8667460
M. Wt: 215.25 g/mol
InChI Key: KTEVPHMKDBRFEK-UHFFFAOYSA-N
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Patent
US04897405

Procedure details

A suspension of ethyl 5-nitro-2-naphthoate (8.0 g, 0.0326 mol) in EtOH (200 mL) was hydrogenated over 10% Pd/C (600 mg) at 50 psi for 3 hours 30 minutes. The mixture was filtered through Solka floc and concentrated to give a yellow solid (7.0 g, 100%), m.p. 94°-95° C.
Name
ethyl 5-nitro-2-naphthoate
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][C:8]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:9]2)([O-])=O>CCO.[Pd]>[NH2:1][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][C:8]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:9]2

Inputs

Step One
Name
ethyl 5-nitro-2-naphthoate
Quantity
8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CC(=CC2=CC=C1)C(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
600 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Solka floc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C=CC(=CC2=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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